3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide 3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 941942-14-9
VCID: VC5275582
InChI: InChI=1S/C19H21FN6O2S/c1-29-19-23-16(25-7-9-28-10-8-25)15-12-22-26(17(15)24-19)6-5-21-18(27)13-3-2-4-14(20)11-13/h2-4,11-12H,5-10H2,1H3,(H,21,27)
SMILES: CSC1=NC2=C(C=NN2CCNC(=O)C3=CC(=CC=C3)F)C(=N1)N4CCOCC4
Molecular Formula: C19H21FN6O2S
Molecular Weight: 416.48

3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

CAS No.: 941942-14-9

Cat. No.: VC5275582

Molecular Formula: C19H21FN6O2S

Molecular Weight: 416.48

* For research use only. Not for human or veterinary use.

3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide - 941942-14-9

Specification

CAS No. 941942-14-9
Molecular Formula C19H21FN6O2S
Molecular Weight 416.48
IUPAC Name 3-fluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Standard InChI InChI=1S/C19H21FN6O2S/c1-29-19-23-16(25-7-9-28-10-8-25)15-12-22-26(17(15)24-19)6-5-21-18(27)13-3-2-4-14(20)11-13/h2-4,11-12H,5-10H2,1H3,(H,21,27)
Standard InChI Key DXZIEGBAVQMCFZ-UHFFFAOYSA-N
SMILES CSC1=NC2=C(C=NN2CCNC(=O)C3=CC(=CC=C3)F)C(=N1)N4CCOCC4

Introduction

Molecular Formula:

C₁₆H₁₆FN₅O₂S

Key Features:

  • Molecular Weight: Approximately 361.4 g/mol

  • Functional Groups: Amide (-CONH), fluorine (-F), morpholine, and thioether (-SCH₃).

Synthesis

While specific synthesis routes for this compound are not detailed in the provided sources, compounds with similar scaffolds are typically synthesized via:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core:

    • Cyclization reactions involving hydrazines and formamidines.

  • Introduction of Morpholine and Methylthio Substituents:

    • Substitution reactions using appropriate nucleophiles.

  • Attachment of Fluorobenzamide Moiety:

    • Coupling reactions using benzoyl chlorides or amides.

These steps often involve multi-stage protocols with purification through recrystallization or chromatography.

Biological Significance

Compounds containing pyrazolo[3,4-d]pyrimidine cores are widely studied for their potential therapeutic applications. Below are some relevant insights:

Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is a known ATP-mimetic structure that can inhibit protein kinases, making it valuable in cancer and inflammatory disease research.

Antimicrobial Activity

Similar heterocyclic compounds have demonstrated antimicrobial properties against bacterial and fungal pathogens due to their ability to disrupt critical enzymatic processes.

Potential as Antiviral Agents

The structural features of these compounds suggest they could be explored for antiviral activity by targeting viral replication enzymes.

Analytical Characterization

To confirm the structure and purity of such compounds, the following techniques are commonly employed:

TechniquePurpose
NMR SpectroscopyIdentifies proton and carbon environments (¹H NMR, ¹³C NMR).
Mass SpectrometryConfirms molecular weight and fragmentation patterns.
IR SpectroscopyDetects functional groups (e.g., amide C=O stretch).
X-Ray CrystallographyDetermines 3D molecular structure.

Research Context

Although no direct studies on this exact compound were found in the provided results, related pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated for their pharmacological properties:

  • Antimalarial Agents:

    • Compounds with similar scaffolds have shown efficacy against Plasmodium falciparum with low IC₅₀ values .

  • Anti-inflammatory Potential:

    • Molecular docking studies suggest activity as 5-lipoxygenase inhibitors .

  • Antifungal Applications:

    • Pyridine-sulfonamide derivatives with similar heterocyclic features have been reported to combat fungal infections .

Future Directions

This compound’s unique combination of functional groups makes it a promising candidate for further exploration in drug discovery programs. Areas of interest include:

  • Development as a kinase inhibitor for cancer treatment.

  • Investigation into antimicrobial resistance mechanisms.

  • Optimization for solubility and bioavailability through structural modifications.

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